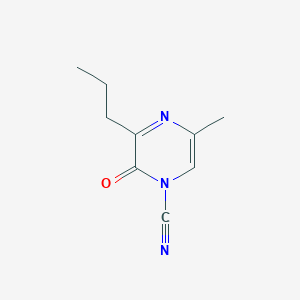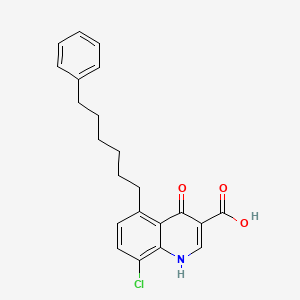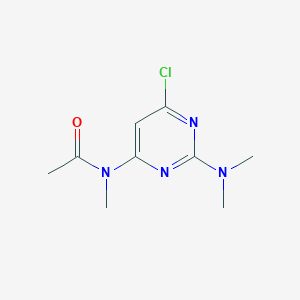
N-(6-Chloro-2-(dimethylamino)pyrimidin-4-yl)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-Chloro-2-(dimethylamino)pyrimidin-4-yl)-N-methylacetamide is a compound belonging to the pyrimidine family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry. Pyrimidine derivatives are widely studied due to their structural diversity and potential therapeutic benefits.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Chloro-2-(dimethylamino)pyrimidin-4-yl)-N-methylacetamide typically involves the following steps:
N-oxidation of 6-chloro-2,4-diaminopyrimidine: This step is carried out using hydrogen peroxide (H₂O₂) in the presence of a CoFe₂O₄ magnetic nanocatalyst in ethanol under reflux conditions.
Formation of N-methylacetamide: The intermediate product is then reacted with N-methylacetamide under appropriate conditions to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N-(6-Chloro-2-(dimethylamino)pyrimidin-4-yl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents like palladium on carbon (Pd/C) in ethanol.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Palladium on carbon (Pd/C) in ethanol.
Substitution: Sodium bicarbonate (NaHCO₃) in ethanol, methyl iodide (CH₃I) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Wissenschaftliche Forschungsanwendungen
N-(6-Chloro-2-(dimethylamino)pyrimidin-4-yl)-N-methylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic benefits in treating various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of N-(6-Chloro-2-(dimethylamino)pyrimidin-4-yl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological or therapeutic context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-2,4-diaminopyrimidine: A precursor in the synthesis of N-(6-Chloro-2-(dimethylamino)pyrimidin-4-yl)-N-methylacetamide.
N-methylacetamide: Another precursor used in the synthesis.
Other pyrimidine derivatives: Compounds with similar structures but different substituents, such as 6-chloro-2,4-diaminopyrimidine N-oxide.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
88380-69-2 |
|---|---|
Molekularformel |
C9H13ClN4O |
Molekulargewicht |
228.68 g/mol |
IUPAC-Name |
N-[6-chloro-2-(dimethylamino)pyrimidin-4-yl]-N-methylacetamide |
InChI |
InChI=1S/C9H13ClN4O/c1-6(15)14(4)8-5-7(10)11-9(12-8)13(2)3/h5H,1-4H3 |
InChI-Schlüssel |
JMAYXHUOLTXWKK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C)C1=CC(=NC(=N1)N(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


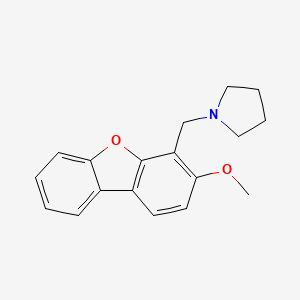
![2-[(5,7-Dimethyl[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B15215504.png)
![Ethyl 9-(2-ethoxy-2-oxoethylidene)-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B15215519.png)
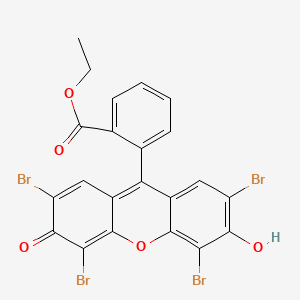
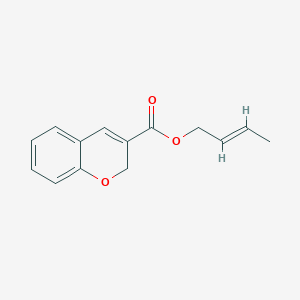
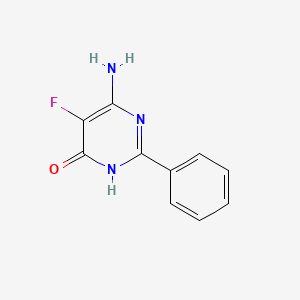
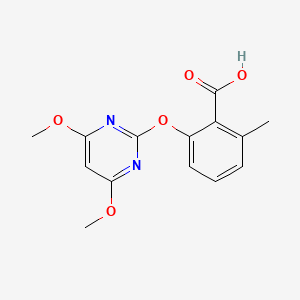
![3-(3,4-Dichlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B15215560.png)
![N-[(3,4-Dichlorophenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine](/img/structure/B15215561.png)
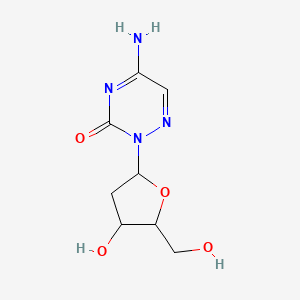

![6-Methyl-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B15215567.png)
